molecular formula C17H13BrN4OS B12177549 2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide CAS No. 1018051-78-9

2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B12177549
CAS No.: 1018051-78-9
M. Wt: 401.3 g/mol
InChI Key: ITTLAVIRDZEEJY-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Thioether Formation: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrimidine derivative with pyridin-4-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles (amines, thiols, alkoxides), appropriate solvents (e.g., dimethylformamide, ethanol).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in the cell. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-5-chloro-N-(pyridin-4-yl)pyrimidine-4-carboxamide
  • 2-(benzylsulfanyl)-5-fluoro-N-(pyridin-4-yl)pyrimidine-4-carboxamide
  • 2-(benzylsulfanyl)-5-iodo-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Uniqueness

2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

CAS No.

1018051-78-9

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-bromo-N-pyridin-4-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H13BrN4OS/c18-14-10-20-17(24-11-12-4-2-1-3-5-12)22-15(14)16(23)21-13-6-8-19-9-7-13/h1-10H,11H2,(H,19,21,23)

InChI Key

ITTLAVIRDZEEJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=NC=C3)Br

Origin of Product

United States

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